1-(azetidin-3-yl)-4-chloro-1H-pyrazole
Description
Significance of Pyrazole (B372694) and Azetidine (B1206935) Heterocycles in Contemporary Organic and Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. mdpi.comgoogle.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.com The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. googleapis.com This has led to the incorporation of the pyrazole moiety into a number of FDA-approved drugs. nih.gov
Similarly, the azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has garnered significant interest in drug design. Its strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety can also influence a molecule's solubility, lipophilicity, and metabolic stability, key parameters in the development of effective pharmaceuticals.
The combination of these two heterocycles into a single molecular entity, the azetidinyl pyrazole system, offers the potential to harness the beneficial attributes of both components, creating novel chemical entities with unique properties.
Overview of 1-(azetidin-3-yl)-4-chloro-1H-pyrazole as a Key Synthetic Scaffold
This compound is a specific embodiment of the azetidinyl pyrazole system. Its structure features a chloro-substituted pyrazole ring linked at the N1 position to the 3-position of an azetidine ring. The presence of a chlorine atom on the pyrazole ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives. The azetidine moiety, with its secondary amine, also presents a site for further functionalization.
This compound is recognized as a valuable building block in synthetic chemistry. Its utility is primarily seen in its role as an intermediate in the synthesis of more elaborate molecules, particularly in the context of drug discovery programs. The structural features of this compound make it an attractive scaffold for the generation of libraries of compounds for biological screening.
Below is a table summarizing the key structural features of this compound:
| Feature | Description |
| Core Heterocycles | Pyrazole, Azetidine |
| Substitution on Pyrazole | 4-chloro |
| Linkage | N1 of pyrazole to C3 of azetidine |
| Potential for Derivatization | - Halogen on pyrazole for cross-coupling- Secondary amine of azetidine for substitution |
Current Research Landscape and Knowledge Gaps Pertaining to the Compound
A review of the current scientific literature reveals that while the broader classes of pyrazole and azetidine derivatives are extensively studied, dedicated research focusing solely on This compound is limited. The compound is most frequently cited in the patent literature, where it is listed as an intermediate in the synthesis of larger, more complex molecules with potential therapeutic applications.
This indicates that the primary value of this compound, at present, lies in its utility as a synthetic intermediate rather than as an end product with characterized biological activity. There is a discernible knowledge gap regarding the specific physicochemical properties and biological profile of this particular compound.
Future research endeavors could focus on:
The development of efficient and scalable synthetic routes to this compound.
A thorough investigation of its reactivity and utility in a broader range of chemical transformations.
Exploratory screening of the compound itself for any intrinsic biological activity.
Such studies would not only enhance our understanding of this specific molecule but also potentially unlock new avenues for its application in the design and synthesis of novel functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-chloropyrazole |
InChI |
InChI=1S/C6H8ClN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 |
InChI Key |
HMDASAKGPDQUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Azetidin 3 Yl 4 Chloro 1h Pyrazole and Its Analogues
Pyrazole (B372694) Ring Construction and Functionalization Approaches
The formation of the 4-chloro-1H-pyrazole core is a critical first stage in the synthesis of the target molecule. Various classical and modern synthetic methods can be employed to construct and functionalize the pyrazole ring system.
Cyclocondensation Reactions for Pyrazole Ring Formation
The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. researchgate.netresearchgate.netjocpr.com This (3+2) cyclization approach offers a versatile entry to a wide array of substituted pyrazoles. For the synthesis of a 4-chloropyrazole precursor, a key intermediate would be a halogenated 1,3-dicarbonyl compound.
A typical reaction pathway involves the condensation of a hydrazine with a β-dicarbonyl compound, leading to the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, particularly with substituted hydrazines, can sometimes be a challenge, potentially leading to a mixture of isomers. researchgate.net
Table 1: Examples of Cyclocondensation Precursors for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Source | Potential Pyrazole Product |
|---|---|---|
| Malondialdehyde | Hydrazine hydrate | 1H-Pyrazole |
| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole |
| Ethyl acetoacetate | Phenylhydrazine | 5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one |
N-Alkylation Reactions on Pyrazole Intermediates
Once the pyrazole ring is formed, the introduction of the azetidin-3-yl group at the N-1 position is a key transformation. This is typically achieved through an N-alkylation reaction. semanticscholar.orgresearchgate.netderpharmachemica.com In this step, the pyrazole nitrogen acts as a nucleophile, attacking an electrophilic azetidine (B1206935) precursor. For the synthesis of 1-(azetidin-3-yl)-4-chloro-1H-pyrazole, this would involve the reaction of 4-chloro-1H-pyrazole with an appropriately activated azetidine derivative.
Commonly, this reaction is carried out under basic conditions to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. semanticscholar.org The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. A variety of alkylating agents can be employed, including alkyl halides and triflates. A plausible route would involve a protected 3-haloazetidine or an azetidin-3-yl tosylate.
More recent methodologies have explored acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles, which can provide an alternative to traditional methods that require strong bases or high temperatures. researchgate.netresearchgate.net
Electrophilic Functionalization at the Pyrazole Core (e.g., Halogenation)
To introduce the chloro substituent at the C-4 position of the pyrazole ring, an electrophilic halogenation reaction is a common and effective strategy. orientjchem.orgnih.gov The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the C-4 position being the most reactive site for such reactions. researchgate.netscispace.comcore.ac.uk
Direct chlorination of a pre-formed pyrazole can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or chlorine gas. The reaction conditions, including solvent and temperature, need to be carefully controlled to ensure selective monochlorination at the desired position and to avoid over-halogenation. In some cases, if the N-1 position is unsubstituted, it may need to be protected prior to halogenation to prevent N-chlorination. A process for preparing 4-chloropyrazoles involves reacting a pyrazole with hypochloric acid or its salts in the absence of carboxylic acid. nih.gov
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a single step from three or more starting materials. rsc.orgmdpi.comresearchgate.net These reactions streamline the synthetic process by avoiding the isolation of intermediates, thus saving time and resources.
Several MCRs have been developed for pyrazole synthesis. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield polysubstituted pyrazoles. Another example involves the reaction of malononitrile, aldehydes, and hydrazines. researchgate.net While MCRs provide rapid access to diverse pyrazole structures, the synthesis of a specific isomer like 4-chloro-1H-pyrazole might require careful selection of starting materials and optimization of reaction conditions to control regioselectivity.
Azetidine Ring Synthesis and Integration Techniques
Cyclization Methods for Azetidine Ring Construction
The synthesis of the azetidine ring typically involves intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group at the γ-position. nih.gov These 4-exo-tet cyclizations are often driven by the formation of the strained four-membered ring.
Common strategies for constructing the azetidine ring include:
Intramolecular nucleophilic substitution: This involves the cyclization of γ-amino alcohols (after activation of the hydroxyl group as a good leaving group, e.g., tosylate or mesylate) or γ-haloamines. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the azetidine ring.
Reductive amination of β-halo ketones followed by cyclization: This two-step process involves the formation of a γ-haloamine in situ, which then undergoes intramolecular cyclization.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes, known as the aza Paternò-Büchi reaction, can also be employed to construct the azetidine ring system, though this is less common for simple azetidines.
A key precursor for the target molecule would be a protected 3-hydroxyazetidine or 3-aminoazetidine, which can be synthesized through these cyclization methods and then activated for coupling with the pyrazole ring. For example, the synthesis of N-Boc-3-azetidinone can serve as a versatile intermediate. nih.gov
A plausible and direct method for integrating the two rings involves the aza-Michael addition of 4-chloro-1H-pyrazole to a derivative like methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This reaction would directly form the crucial N-C bond between the pyrazole and the azetidine ring at the desired position. Another viable strategy is the direct nucleophilic substitution of a protected 3-haloazetidine or a similar electrophilic azetidine derivative with the sodium salt of 4-chloro-1H-pyrazole.
Table 2: Summary of Synthetic Strategies
| Synthetic Step | Methodology | Key Intermediates/Reagents |
|---|---|---|
| Pyrazole Ring Formation | Cyclocondensation | 1,3-Dicarbonyls, Hydrazines |
| Pyrazole Chlorination | Electrophilic Halogenation | N-Chlorosuccinimide (NCS) |
| Azetidine Ring Formation | Intramolecular Cyclization | γ-Haloamines, γ-Amino alcohols |
| Ring Integration | N-Alkylation / Aza-Michael Addition | 4-Chloro-1H-pyrazole, Protected 3-haloazetidine |
Aza-Michael Additions Involving Azetidine Precursors
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful and widely utilized method for C–N bond formation. mdpi.com This strategy is particularly effective for synthesizing 3-(pyrazol-1-yl)azetidine skeletons, which are core components of various pharmacologically active molecules. nih.gov The typical approach involves the reaction of an N-heterocycle, acting as the Michael donor, with a specifically designed azetidine-containing Michael acceptor. mdpi.com
A key precursor for this reaction is methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov This α,β-unsaturated ester serves as an excellent Michael acceptor. The addition of various pyrazole derivatives to this substrate has been successfully demonstrated. For instance, the reaction of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole with methyl 2-(N-Boc-azetidin-3-ylidene)acetate proceeds efficiently in the presence of an organic base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetonitrile. nih.gov While the reaction with aliphatic amines is often rapid, the addition of aromatic heterocycles like pyrazoles may require longer reaction times to achieve high yields. nih.gov
The research findings for this methodology are summarized in the table below.
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield | Reference |
| 1H-Pyrazole | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 83% | nih.gov |
| 4-Bromo-1H-pyrazole | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 82% | nih.gov |
| 3-Trifluoromethyl-1H-pyrazole | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 73% | nih.gov |
| 1H-Indazole | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | - | mdpi.com |
Photochemical Approaches to Azetidine Scaffolds
Photochemical reactions offer unique pathways for constructing strained four-membered rings like azetidines, often under mild conditions. rsc.org These methods leverage the energy of light to overcome the energetic barriers associated with the formation of such systems. beilstein-journals.org
One of the most prominent photochemical methods is the aza Paternò-Büchi reaction , which is the [2+2] photocycloaddition of an imine and an alkene. rsc.orgresearchgate.net While traditional approaches often required high-energy UV light, recent advancements have enabled these reactions using visible light, mediated by a photocatalyst that facilitates triplet energy transfer. nih.govspringernature.comchemrxiv.org For example, cyclic oximes, such as 2-isoxazoline-3-carboxylates, have been shown to undergo intermolecular [2+2] cycloadditions with a wide range of alkenes using an iridium photocatalyst. nih.govresearchgate.net This approach is noted for its operational simplicity and broad substrate scope, yielding highly functionalized azetidines. nih.gov
Another significant photochemical strategy is the Norrish–Yang cyclization . beilstein-journals.org This intramolecular reaction involves a 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that subsequently cyclizes to form the azetidine ring. beilstein-journals.org This method has been effectively used to synthesize azetidinols from α-aminoacetophenone precursors. The success of the cyclization is dependent on the substitution pattern of the precursor, which influences the efficiency of triplet generation and the subsequent hydrogen abstraction and ring closure steps. beilstein-journals.org
More recently, a copper-catalyzed, visible-light-mediated anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed, providing another route to functionalized azetidines with excellent regioselectivity. nih.gov
| Photochemical Method | Precursor(s) | Key Features | Reference |
| Aza Paternò-Büchi ([2+2] Cycloaddition) | Oxime/Isoxazoline + Alkene | Visible light, Iridium photocatalyst, Triplet energy transfer | nih.gov, chemrxiv.org, researchgate.net |
| Norrish–Yang Cyclization | α-Aminoacetophenone | Intramolecular 1,5-hydrogen abstraction, Forms azetidinols | beilstein-journals.org |
| Radical 4-exo-dig Cyclization | Ynamide | Visible light, Copper photocatalyst | nih.gov |
Horner-Wadsworth-Emmons Olefination for Azetidine-Containing Intermediates
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high stereoselectivity. In the context of synthesizing this compound and its analogues, the HWE reaction is instrumental in preparing key azetidine-containing intermediates. bohrium.comresearchgate.net
Specifically, the HWE reaction is employed to synthesize the α,β-unsaturated ester, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which serves as the critical Michael acceptor in subsequent aza-Michael additions. nih.govresearchgate.net The synthesis starts from the commercially available N-Boc-azetidin-3-one. This ketone is reacted with a phosphonate (B1237965) reagent, such as trimethyl phosphonoacetate, in the presence of a base. bohrium.comresearchgate.net The use of a mild organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to effectively catalyze this transformation, providing the desired ylidene product. bohrium.comresearchgate.net This step is crucial as it installs the reactive alkene functionality onto the azetidine scaffold, preparing it for the subsequent introduction of the pyrazole ring.
General Scheme for HWE Reaction:
Starting Material: N-Boc-azetidin-3-one
Reagent: Trimethyl phosphonoacetate
Catalyst: DBU
Product: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
This transformation is a reliable and efficient method for converting the azetidinone into the versatile azetidin-3-ylidene intermediate. researchgate.net
Convergent Synthesis of the Hybrid System
Convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then joined together in the final stages of the synthetic sequence. This approach is highly efficient for creating complex hybrid systems like this compound.
One primary convergent strategy is the aza-Michael addition , as detailed in section 2.2.2. Here, a fully formed pyrazole ring is coupled with an azetidine-containing Michael acceptor, uniting the two heterocyclic systems in a single C-N bond-forming step. nih.gov
An alternative convergent approach involves the nucleophilic substitution reaction between a pre-functionalized azetidine and a pyrazole. For example, an efficient protocol has been developed that couples various alkyl pyrazole carboxylates with N-Boc-3-iodoazetidine. researchgate.net In this method, the pyrazole nitrogen acts as a nucleophile, displacing the iodide from the C3 position of the azetidine ring to form the desired N-C bond. This method provides direct access to the hybrid scaffold.
Furthermore, diversification of the pyrazole-azetidine hybrid can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, a brominated pyrazole-azetidine hybrid, formed through one of the convergent methods, can undergo a Suzuki–Miyaura cross-coupling reaction with various boronic acids. nih.govbohrium.com This allows for the late-stage introduction of a wide range of substituents onto the pyrazole ring, providing a library of analogues from a common intermediate.
| Convergent Strategy | Azetidine Fragment | Pyrazole Fragment | Key Transformation | Reference |
| Aza-Michael Addition | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole derivative | Conjugate Addition | nih.gov |
| Nucleophilic Substitution | N-Boc-3-iodoazetidine | Alkyl pyrazole carboxylate | SN2 Reaction | researchgate.net |
| Cross-Coupling | Brominated pyrazole-azetidine hybrid | Boronic acid | Suzuki-Miyaura Coupling | bohrium.com, nih.gov |
Regiochemical and Stereochemical Control in Synthesis
Achieving precise control over regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like this compound.
Regiochemical Control: The primary challenge in regiochemistry often lies in the formation of the pyrazole ring. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can produce a mixture of regioisomers if the dicarbonyl component is unsymmetrical. nih.gov To overcome this, specific strategies have been developed. One effective protocol utilizes (E)/(Z)-1,1,1-trichloro-4-alkoxy-but-3-en-2-ones as precursors. nih.govacs.org In this system, the regiochemical outcome is dictated by the nature of the hydrazine reagent:
Arylhydrazine hydrochlorides react to selectively yield the 1,3-regioisomer . nih.govacs.org
Free arylhydrazines react to exclusively form the 1,5-regioisomer . nih.govacs.org
This method provides excellent regiochemical control without the need for protecting groups. nih.gov Regioselectivity can also be a factor in the coupling step. For example, during the aza-Michael addition of 3-substituted pyrazoles, such as 3-(trifluoromethyl)-1H-pyrazole, to an azetidine acceptor, only one of the two possible N-1 or N-2 adducts was formed. The specific regiochemistry of the product was unequivocally confirmed through 2D NMR experiments like NOESY. nih.gov
Stereochemical Control: The synthesis of substituted azetidines often requires control of stereocenters. While the parent this compound is achiral, analogues with substituents on the azetidine ring may contain stereocenters. General strategies for stereocontrolled azetidine synthesis are therefore highly relevant.
One approach involves diastereoselective cyclization reactions. For instance, the synthesis of cis- and trans-azetidine-2,3-dicarboxylic acids has been achieved through distinct, stereospecific synthetic routes. nih.gov Another powerful method employs chiral auxiliaries. The use of chiral tert-butanesulfinamides allows for the diastereoselective synthesis of C2-substituted azetidines from achiral aldehydes. acs.org The auxiliary guides the addition of an organometallic reagent to a sulfinimine, and subsequent intramolecular cyclization provides the azetidine with high diastereoselectivity. The auxiliary can then be removed to yield the enantioenriched product. acs.org
Optimization of Reaction Conditions and Catalyst Selection
The selection of appropriate catalysts and the optimization of reaction conditions are critical for the efficient and selective synthesis of this compound and its analogues. A wide array of catalysts, ranging from simple organic bases to complex transition metal systems, are employed across the various synthetic steps.
For the Horner-Wadsworth-Emmons olefination to form the azetidine-ylidene intermediate, the organic base DBU has been shown to be an effective catalyst. bohrium.comresearchgate.net The same base, DBU, is also used to catalyze the subsequent aza-Michael addition of pyrazoles to this intermediate. nih.gov
In photochemical approaches to the azetidine scaffold, the catalyst choice is dictated by the reaction mechanism. Visible-light-mediated [2+2] photocycloadditions often utilize iridium-based photocatalysts to facilitate triplet energy transfer. nih.govchemrxiv.org For radical cyclizations of ynamides, heteroleptic copper complexes have proven effective under visible light irradiation. nih.gov
The synthesis of the pyrazole ring itself can be catalyzed by a variety of systems depending on the specific transformation. While some cyclocondensations proceed thermally or under basic/acidic conditions, catalysts are often used to improve efficiency and regioselectivity. nih.gov Catalysts reported for pyrazole synthesis include nano-ZnO, silver triflate (AgOTf), and molecular iodine. mdpi.com For cross-coupling reactions to functionalize the pyrazole ring, palladium catalysts are standard for Suzuki-Miyaura reactions. bohrium.com
For the formation of the azetidine ring via methods other than photochemistry, Lewis acid catalysis is a common strategy. Lanthanum(III) triflate (La(OTf)₃) has been identified as an excellent catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govfrontiersin.org Gold catalysts have also been employed for the oxidative cyclization of N-propargylsulfonamides to yield azetidin-3-ones. nih.gov
The table below summarizes the catalysts used in various key transformations.
| Reaction Type | Catalyst | Substrate/Precursor | Key Outcome | Reference(s) |
| Horner-Wadsworth-Emmons | DBU | N-Boc-azetidin-3-one | Forms α,β-unsaturated ester | bohrium.com, researchgate.net |
| Aza-Michael Addition | DBU | Azetidine-ylidene ester + Pyrazole | C-N bond formation | nih.gov |
| [2+2] Photocycloaddition | Iridium photocatalyst | Oxime + Alkene | Azetidine ring formation | nih.gov, chemrxiv.org |
| Radical Photocyclization | Copper complex | Ynamide | Azetidine ring formation | nih.gov |
| Pyrazole Synthesis | AgOTf | Trifluoromethylated ynone + Hydrazine | Regioselective cyclization | mdpi.com |
| Azetidine Synthesis | La(OTf)₃ | cis-3,4-Epoxy amine | Intramolecular aminolysis | nih.gov, frontiersin.org |
| Azetidin-3-one Synthesis | Gold catalyst | N-Propargylsulfonamide | Oxidative cyclization | nih.gov |
| Cross-Coupling | Palladium catalyst | Brominated pyrazole-azetidine hybrid | C-C bond formation | bohrium.com |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of 1-(azetidin-3-yl)-4-chloro-1H-pyrazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the azetidine (B1206935) ring and the pyrazole (B372694) ring.
The azetidine moiety presents a complex spin system. The methine proton (CH) at the 3-position, which is directly attached to the pyrazole nitrogen, typically appears as a multiplet. The four methylene (B1212753) protons (CH₂) of the azetidine ring are diastereotopic, meaning they are chemically non-equivalent, and thus resonate as distinct multiplets. On the pyrazole ring, two singlets are expected for the protons at the 3- and 5-positions, a consequence of the chlorine substituent at the 4-position preventing proton-proton coupling on the ring.
Table 1: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~7.60 | s (singlet) |
| Pyrazole H-5 | ~7.55 | s (singlet) |
| Azetidine H-3 (CH) | ~5.10 | m (multiplet) |
| Azetidine H-2, H-4 (CH₂) | ~4.40 - 4.20 | m (multiplet) |
Note: Data are estimations based on typical values for similar structural motifs and should be confirmed by experimental results.
Carbon (¹³C) NMR Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In the spectrum of this compound, each unique carbon atom gives a distinct signal.
The pyrazole ring will exhibit three signals: two for the protonated carbons (C3 and C5) and one for the chlorine-substituted carbon (C4). The azetidine ring will show signals for the methine carbon (C3') and the equivalent methylene carbons (C2' and C4'). The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-5 | ~138.0 |
| Pyrazole C-3 | ~128.0 |
| Pyrazole C-4 | ~108.0 |
| Azetidine C-2', C-4' (CH₂) | ~55.0 |
| Azetidine C-3' (CH) | ~48.0 |
Note: Data are estimations based on typical values for similar structural motifs and should be confirmed by experimental results.
Nitrogen (¹⁵N) and Fluorine (¹⁹F) NMR Applications
Given that the target compound contains nitrogen atoms but no fluorine, ¹⁵N NMR is a relevant technique while ¹⁹F NMR is not applicable.
Nitrogen (¹⁵N) NMR is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole and azetidine rings. Due to the low natural abundance and sensitivity of the ¹⁵N isotope, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often used. bldpharm.com An ¹H-¹⁵N HMBC experiment would reveal correlations between protons and nitrogen atoms, confirming the connectivity, for instance, between the azetidine CH proton and the pyrazole N1 nitrogen. The chemical shifts of the pyrazole nitrogens (N1 and N2) and the azetidine nitrogen would appear in distinct regions of the spectrum, providing valuable structural confirmation. scispace.com For example, unsubstituted azetidine has a ¹⁵N resonance at approximately δ 25 ppm (relative to ammonia), while pyrazole nitrogens resonate at different frequencies depending on their position in the ring. scispace.com
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show correlations between the methine (H3') and methylene (H2'/H4') protons within the azetidine ring, confirming their connectivity. scispace.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is arguably the most powerful 2D NMR technique for this molecule, as it would establish the crucial link between the two heterocyclic rings. A key correlation would be expected between the azetidine H3' proton and the pyrazole C3 and C5 carbons, and between the pyrazole H5 proton and the azetidine C3' carbon, unequivocally confirming the N1-C3' bond. scispace.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the three-dimensional conformation of the molecule. For instance, NOESY could show through-space correlations between protons on the azetidine ring and the pyrazole ring. scispace.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). The experimentally determined exact mass is then compared to the calculated mass for the molecular formula C₆H₈ClN₃. A close match between the found and calculated masses provides strong evidence for the correct molecular formula. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the mass spectrum, further corroborating the presence of a single chlorine atom in the molecule.
Upon ionization, the molecule can undergo fragmentation. Common fragmentation pathways for N-substituted pyrazoles include cleavage of the bond between the substituent and the pyrazole ring and fragmentation of the heterocyclic rings themselves. globaljournals.org For this compound, a likely fragmentation would involve the cleavage of the azetidine ring or the loss of the entire azetidinyl group.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈ClN₃ |
| Calculated Mass [M+H]⁺ | 158.0485 |
Tandem Mass Spectrometry for Fragmentation Pathways
Upon ionization, typically forming a molecular ion (M+•), the molecule is expected to undergo a series of fragmentation events. The primary fragmentation sites are likely to be the strained azetidine ring and the bond connecting it to the pyrazole nucleus.
Proposed Fragmentation Pathways:
Azetidine Ring Cleavage: The four-membered azetidine ring is subject to ring-opening reactions. A common pathway involves the cleavage of C-C bonds within the ring, leading to the loss of neutral fragments like ethene (C₂H₄, 28 Da). Alpha-cleavage adjacent to the azetidine nitrogen is also a probable event.
Cleavage of the N-N Bond: The bond between the azetidine substituent and the pyrazole nitrogen (N1) can cleave, leading to the formation of ions corresponding to the azetidin-3-yl cation and the 4-chloro-1H-pyrazole radical, or vice versa.
Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment through characteristic pathways. researchgate.net This often involves the sequential loss of small, stable neutral molecules such as hydrogen cyanide (HCN, 27 Da) and molecular nitrogen (N₂, 28 Da). The presence of the chloro-substituent will influence the mass-to-charge ratio of these fragments. whitman.edu
A plausible fragmentation sequence could begin with the cleavage of the azetidine ring, followed by fragmentation of the pyrazole core. The presence of chlorine can be confirmed by the characteristic M+2 isotopic peak, which is approximately one-third the intensity of the parent M+ peak. whitman.edu
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Structure | Plausible Origin |
| 186/188 | [C₆H₈ClN₃]⁺ | Molecular Ion (M⁺) |
| 158/160 | [C₄H₄ClN₃]⁺ | Loss of ethene (C₂H₄) from azetidine ring |
| 101/103 | [C₃H₂ClN₂]⁺ | Cleavage of the N-azetidinyl bond |
| 85 | [C₄H₇N₂]⁺ | 4-chloro-1H-pyrazole fragment after loss of HCl |
| 56 | [C₃H₆N]⁺ | Azetidin-3-yl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.commdpi.com The spectra for this compound would be characterized by absorption bands corresponding to the distinct functional groups and structural features of the azetidine and 4-chloropyrazole rings.
Based on studies of related compounds, such as azetidine and substituted pyrazoles, the expected vibrational modes can be assigned. acs.orgnih.govwisdomlib.org
Azetidine Ring Vibrations: The azetidine moiety is expected to show characteristic N-H stretching vibrations (for the secondary amine), C-H stretching of the CH₂ groups, and various ring deformation and scissoring modes. acs.org The N-H stretch typically appears as a medium-intensity band in the 3300-3500 cm⁻¹ region.
Pyrazole Ring Vibrations: The 4-chloropyrazole ring contributes several characteristic bands. These include aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N double bond stretching in the 1450-1600 cm⁻¹ region, and in-plane and out-of-plane C-H bending vibrations at lower wavenumbers. nih.govwisdomlib.org
C-Cl Vibration: The carbon-chlorine bond will produce a characteristic stretching vibration, typically observed in the 600-800 cm⁻¹ region of the spectrum.
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Moiety | Expected Intensity |
| 3300 - 3500 | N-H stretch | Azetidine | Medium |
| 3050 - 3150 | C-H stretch (aromatic) | Pyrazole | Medium-Weak |
| 2850 - 2960 | C-H stretch (aliphatic) | Azetidine | Medium-Strong |
| 1500 - 1600 | C=N stretch | Pyrazole | Medium-Strong |
| 1450 - 1550 | C=C stretch | Pyrazole | Medium |
| 1400 - 1480 | CH₂ scissoring | Azetidine | Medium |
| 1000 - 1200 | C-N stretch | Azetidine & Pyrazole | Medium |
| 600 - 800 | C-Cl stretch | 4-chloropyrazole | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound has not been reported, analysis of its core component, 4-chloro-1H-pyrazole, offers significant insight into the expected structural features. iucr.orgiucr.orgnih.gov
The crystal structure of 4-chloro-1H-pyrazole has been determined at low temperatures and reveals an orthorhombic crystal system with the space group Pnma. iucr.orgnih.gov In its solid state, 4-chloro-1H-pyrazole forms hydrogen-bonded trimeric assemblies, a common supramolecular motif for pyrazoles. iucr.orgmdpi.com
For this compound, the substitution of the hydrogen atom at the N1 position with the azetidin-3-yl group would preclude the formation of the trimeric hydrogen-bonded motif observed in the parent compound. Instead, the secondary amine (N-H) of the azetidine ring would become the primary site for hydrogen bonding, potentially forming chains or other networks with acceptor atoms (such as the N2 of the pyrazole ring) on adjacent molecules. The pyrazole ring itself is expected to be essentially planar. nih.gov
Table 3: Crystallographic Data for the Related Compound 4-chloro-1H-pyrazole iucr.orgnih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.3441 (4) |
| b (Å) | 7.3798 (2) |
| c (Å) | 8.5835 (3) |
| V (ų) | 845.38 (5) |
| Z | 8 |
| Temperature (K) | 170 |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms in a sample, thereby verifying its empirical formula and purity. The theoretical elemental composition of this compound is calculated from its molecular formula, C₆H₈ClN₃.
The molecular weight of the compound is 157.60 g/mol . The expected elemental percentages are crucial for confirming the identity of a newly synthesized batch of the compound. Experimental values obtained from analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's purity and assigned structure. jocpr.comnih.gov
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 45.72 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.12 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.50 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 26.66 |
| Total | 157.604 | 100.00 |
Computational Chemistry and in Silico Investigation
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations can predict a wide range of molecular properties, providing deep insights into the molecule's geometry, reactivity, and spectroscopic characteristics. nih.gov
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 1-(azetidin-3-yl)-4-chloro-1H-pyrazole, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is found.
Illustrative Data Table: Predicted Geometrical Parameters
| Parameter | Description | Expected Value (Å or °) |
| C-Cl Bond Length | Distance between Carbon and Chlorine on the pyrazole (B372694) ring | ~1.70 - 1.75 Å |
| N-N Bond Length | Distance between adjacent Nitrogen atoms in the pyrazole ring | ~1.33 - 1.36 Å |
| C-N (Azetidine) | Average Carbon-Nitrogen bond length in the azetidine (B1206935) ring | ~1.46 - 1.49 Å |
| C-N-C (Azetidine) | Bond angle within the strained four-membered ring | ~88 - 92° |
| Puckering Angle | Dihedral angle defining the pucker of the azetidine ring | Variable |
Note: These values are illustrative and based on typical bond lengths and angles for similar chemical motifs.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing chlorine atom on the pyrazole ring would be expected to lower the energy of both the HOMO and LUMO, while the azetidine group would also influence the electronic distribution. In silico studies on various pyrazole derivatives consistently utilize HOMO-LUMO analysis to predict their chemical behavior. researchgate.netnih.gov
Illustrative Data Table: FMO Parameters
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 6.5 eV |
Note: These values are hypothetical examples to illustrate the output of a DFT calculation.
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack.
For this compound, the ESP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom at position 2 of the pyrazole ring and the electronegative chlorine atom. These are the primary sites for interacting with electrophiles or forming hydrogen bonds.
Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen of the azetidine ring (N-H), making it a potential hydrogen bond donor site.
This analysis is vital for predicting intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net
Vibrational Mode Analysis and Spectroscopic Data Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each calculated frequency represents a specific normal mode of vibration, such as bond stretching, bending, or rocking.
By correlating theoretical spectra with experimental data, researchers can confirm the molecular structure and assign specific spectral bands to particular functional groups. For this molecule, key vibrational modes would include:
C-Cl Stretching: A characteristic vibration for the chloro group on the pyrazole ring.
N-H Stretching: A distinct frequency corresponding to the amine group in the azetidine ring.
Pyrazole Ring Vibrations: A series of complex stretching and deformation modes characteristic of the heterocyclic ring structure.
Azetidine Ring Vibrations: Modes associated with the puckering and breathing of the four-membered ring.
Computational studies on other pyrazole derivatives have successfully used this method to analyze their vibrational spectra. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static, minimum-energy state, molecular modeling and dynamics simulations explore the molecule's movement and conformational flexibility over time.
Conformational Analysis and Flexibility Studies
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, the primary sources of flexibility are:
Azetidine Ring Puckering: The four-membered ring is not perfectly flat and can exist in puckered conformations. Computational methods can identify the most stable pucker and the energy barrier to inversion.
Rotation Around the N-C Bond: There is rotational freedom around the single bond connecting the pyrazole nitrogen (N1) to the azetidinyl carbon (C3). A potential energy surface scan can be performed by systematically rotating this bond to identify low-energy conformers and the rotational energy barriers between them.
Understanding the conformational landscape is essential, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site. researchgate.net
Molecular Dynamics for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool used to understand the movement and conformational changes of a molecule over time. For this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment, such as a water box with ions, and calculating the forces between atoms to model its behavior. This would reveal information about the flexibility of the azetidine ring, the rotational freedom of the pyrazole ring, and how the molecule interacts with its surrounding solvent. Such studies can highlight stable conformations and potential interaction points on the molecule's surface. However, no specific MD simulation results for this compound have been reported.
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a specific biological target, typically a protein.
Prediction of Potential Biological Target Interactions
The prediction of potential biological targets for a novel compound often involves screening it against a library of known protein structures. This process can suggest potential therapeutic applications by identifying proteins with which the compound is likely to bind. For instance, various pyrazole derivatives have been investigated for their interactions with targets such as kinases, cyclooxygenases, and various receptors. core.ac.ukresearchgate.net However, without specific screening studies for this compound, any list of potential targets would be conjectural.
Binding Site Analysis and Ligand-Receptor Interactions
Once a potential target is identified, molecular docking is used to predict the preferred binding orientation of the molecule within the protein's active site. This analysis provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, studies on other pyrazole-containing compounds have detailed their binding modes within the active sites of enzymes, often highlighting key amino acid residues involved in the interaction. researchgate.netnih.gov A detailed binding site analysis for this compound would require a specific protein target and docking calculations, which are not currently available in published research.
Reaction Mechanisms and Transformational Chemistry
Electrophilic and Nucleophilic Reactivity at the Pyrazole (B372694) Moiety
The pyrazole ring in 1-(azetidin-3-yl)-4-chloro-1H-pyrazole exhibits a nuanced reactivity profile governed by the electronic interplay of the nitrogen atoms, the chloro substituent, and the azetidinyl group. Generally, pyrazoles are aromatic heterocycles with both electron-rich and electron-deficient centers. researchgate.net
Electrophilic Reactivity : The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most activated. researchgate.net However, in this specific compound, the C4 position is already substituted with a chlorine atom. This chloro group is deactivating and directs incoming electrophiles to other positions, although harsh reaction conditions might be required for further electrophilic substitution.
The reactivity of the pyrazole moiety can be summarized as follows:
| Position | Reactivity Type | Governing Factors |
|---|---|---|
| C4 | Susceptible to nucleophilic substitution | Presence of a good leaving group (Cl) |
| C3 and C5 | Susceptible to nucleophilic attack | Electron-withdrawing effect of adjacent nitrogen atoms |
Ring-Opening and Ring-Expansion Reactions of the Azetidine (B1206935) Unit
The azetidine ring is a four-membered heterocycle characterized by significant ring strain, which is the primary driver for its reactivity. rsc.orgrsc.org This inherent strain makes the azetidine unit in this compound susceptible to ring-opening and, to a lesser extent, ring-expansion reactions under appropriate conditions. rsc.org
Ring-Opening Reactions : The azetidine ring can be opened by a variety of nucleophiles. These reactions are often catalyzed by Lewis acids, which coordinate to the nitrogen atom and further activate the ring towards nucleophilic attack. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. magtech.com.cnresearchgate.net For the 3-substituted azetidine in the title compound, nucleophilic attack could potentially occur at either of the methylene (B1212753) carbons adjacent to the nitrogen atom. The stability of azetidine rings can be surprisingly high; some derivatives have shown no structural change even after prolonged exposure to strong acids and bases. researchgate.net However, the presence of substituents and the reaction conditions play a crucial role. nih.gov
Ring-Expansion Reactions : While less common than ring-opening, ring-expansion reactions of azetidines can occur, typically through rearrangement processes, to form larger, more stable five-membered rings like pyrrolidines. nih.gov Such transformations often require specific reagents and conditions to facilitate the rearrangement of the carbon skeleton.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The chlorine atom at the C4 position of the pyrazole ring serves as a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. eie.grmdpi.commdpi.comresearchgate.net Among these, the Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. nih.govresearchgate.net
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. youtube.com In the case of this compound, the reaction would proceed with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction is highly efficient for the functionalization of halopyrazoles and allows for the introduction of diverse molecular fragments at the C4 position. researchgate.netrsc.org
The general catalytic cycle for the Suzuki-Miyaura coupling of this compound is as follows:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrazole ring to form a Pd(II) complex.
Transmetalation : The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.
A variety of phosphine (B1218219) ligands and palladium precatalysts can be employed to optimize the reaction conditions for specific substrates. nih.govresearchgate.net
Derivatization for Scaffold Modification
The structural features of this compound offer multiple avenues for derivatization, enabling the generation of a diverse library of analogues for various applications, including drug discovery. nih.govresearchgate.netnih.gov
Modification of the Pyrazole Ring :
Substitution at C4 : As discussed, the chloro group can be readily displaced via cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or other functional groups.
Functionalization of other positions : While less facile, direct functionalization of the C3 and C5 positions can be achieved under specific conditions.
Modification of the Azetidine Ring :
N-Functionalization : The secondary amine of the azetidine ring is a prime site for modification. It can be acylated, alkylated, or arylated to introduce a wide array of substituents.
Ring Transformation : As mentioned in section 5.2, the azetidine ring can undergo ring-opening or ring-expansion to generate different heterocyclic cores.
A summary of potential derivatization strategies is presented below:
| Reaction Site | Reaction Type | Potential Modifications |
|---|---|---|
| Pyrazole C4-Cl | Suzuki-Miyaura Coupling | Introduction of aryl, heteroaryl, vinyl, or alkyl groups |
| Azetidine N-H | Acylation, Alkylation, Arylation | Introduction of a wide variety of functional groups |
| Azetidine Ring | Ring-Opening | Formation of acyclic amino-alcohols or other derivatives |
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies, often aided by computational methods, provide valuable insights into the key transformations of this compound. thescience.devnih.govresearchgate.netnih.govresearchgate.netresearchgate.netumn.edu
Mechanism of Suzuki-Miyaura Coupling : The mechanism of the Suzuki-Miyaura reaction on halopyrazoles has been a subject of investigation. nih.gov Factors such as the choice of palladium source, ligand, base, and solvent can significantly impact the reaction outcome and yield. For substrates with unprotected NH groups, side reactions can occur, but the N1-substitution in this compound mitigates this issue. nih.gov Computational studies can help in understanding the energetics of the catalytic cycle and the role of the ligand in promoting the desired transformation.
Mechanism of Azetidine Ring-Opening : The mechanism of azetidine ring-opening is highly dependent on the reaction conditions.
Acid-catalyzed ring-opening : In the presence of an acid, the azetidine nitrogen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity is determined by the stability of the resulting carbocation-like transition state.
Nucleophile-initiated ring-opening : Strong nucleophiles can directly attack one of the ring carbons, leading to the cleavage of a C-N bond. The reaction is often facilitated by the strain of the four-membered ring.
Understanding these mechanisms is crucial for controlling the outcome of reactions and for the rational design of synthetic routes to novel derivatives of this compound.
Applications As a Versatile Synthetic Building Block
Construction of Novel Heterocyclic Systems
The 1-(azetidin-3-yl)-4-chloro-1H-pyrazole scaffold is an excellent precursor for the synthesis of more elaborate heterocyclic systems. The pyrazole (B372694) core itself is a foundational element in many biologically active compounds. nih.govnih.gov The presence of the chlorine atom at the 4-position of the pyrazole ring is particularly advantageous, enabling a range of substitution reactions to build molecular complexity.
Researchers have demonstrated that chloro-substituted pyrazoles can participate in various synthetic transformations to create fused or linked heterocyclic structures. For instance, the synthesis of pyrazole-containing 1,3,4-thiadiazoles and azetidin-2-ones has been achieved through multi-step reaction sequences starting from functionalized pyrazole precursors. uomustansiriyah.edu.iq Similarly, novel 1,3,4-oxadiazoles incorporating a pyrazole moiety have been synthesized via oxidative cyclization methods. nih.gov
The general strategies applicable to this scaffold include:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazole ring can facilitate the displacement of the chloride by various nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups and build larger heterocyclic assemblies.
Cross-Coupling Reactions: The chloro-substituent serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, linking the pyrazole core to other aromatic or heteroaromatic rings. Brominated pyrazoles, for example, are known to be useful intermediates for such transition metal-catalyzed reactions. nih.gov
Functionalization of the Azetidine (B1206935) Nitrogen: The secondary amine of the azetidine ring can be used as a nucleophilic handle to append other heterocyclic systems through alkylation or acylation reactions.
These synthetic pathways enable the generation of novel, complex heterocyclic structures with potential applications in drug discovery and materials science. nih.govresearchgate.net
| Reaction Type | Reagents/Conditions | Resulting Structure |
| N-Acylation | Acyl chlorides, Triethylamine | Amide linkage on the azetidine nitrogen |
| N-Alkylation | Alkyl halides, Base | Tertiary amine on the azetidine ring |
| Suzuki Coupling | Boronic acids, Palladium catalyst, Base | Aryl or heteroaryl group at C4 of the pyrazole |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino group at C4 of the pyrazole |
Synthesis of Constrained Amino Acid Mimetics and Derivatives
The incorporation of conformational constraints into peptide structures is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. dntb.gov.ua The rigid, four-membered azetidine ring of this compound makes it an ideal scaffold for designing and synthesizing constrained amino acid mimetics. nih.govresearchgate.net
In these applications, the azetidine ring serves as a bioisostere for the backbone of a natural amino acid, restricting the torsional angles and locking the molecule into a specific three-dimensional orientation. The 4-chloropyrazole group functions as a tunable side chain.
Key synthetic approaches include:
Aza-Michael Addition: The synthesis of azetidine-containing amino acid derivatives can be achieved through aza-Michael addition reactions of NH-heterocycles to acrylic esters bearing an azetidine ring. nih.gov
Intramolecular Cyclization: Routes to azetidinone-4-carboxylic acid derivatives, which are precursors to constrained β-amino acids, have been developed via base-assisted intramolecular alkylation of N-chloroacetyl amino acid derivatives. nih.gov
The 3-(pyrazol-1-yl)azetidine skeleton, a core feature of the title compound, is notably present in the structure of Baricitinib, a Janus kinase (JAK) inhibitor, demonstrating the pharmaceutical relevance of this structural motif. nih.gov By modifying the pyrazole "side chain" via cross-coupling reactions, a variety of non-natural, constrained amino acids can be synthesized, providing valuable tools for peptidomimetic design. nih.gov
Development of Diverse Chemical Libraries for Screening
The generation of chemical libraries containing structurally diverse compounds is fundamental to modern drug discovery efforts. chemdiv.com this compound is an exemplary scaffold for diversity-oriented synthesis (DOS) due to its two distinct and orthogonally reactive functional groups. nih.gov
The synthetic strategy for library development involves a two-dimensional diversification approach:
Azetidine Nitrogen Derivatization: The secondary amine can be reacted with a diverse panel of reagents, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), isocyanates (to form ureas), or aldehydes (via reductive amination), to introduce a wide range of functional groups.
Pyrazole Core Derivatization: The chlorine atom on the pyrazole ring can be subjected to a parallel array of metal-catalyzed cross-coupling reactions with various boronic acids, amines, or other coupling partners to introduce a second vector of diversity.
This dual-functionalization approach allows for the rapid and efficient generation of a large library of related but structurally distinct molecules from a single, common intermediate. nih.gov Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel hits for various biological targets. The use of versatile building blocks like substituted pyrazoles and azetidines is a key strategy in creating compound libraries with enhanced drug-like properties. beilstein-journals.orgresearchgate.net
Precursor to Complex Polycyclic and Spirocyclic Molecular Architectures
Increasing the three-dimensionality of molecules, often measured by the fraction of sp³-hybridized carbon atoms, is a widely adopted strategy to improve the physicochemical properties and clinical success rates of drug candidates. mdpi.com Spirocycles, which contain two rings connected by a single atom, are particularly effective at introducing this desired three-dimensionality.
The this compound scaffold is a valuable precursor for creating complex polycyclic and, notably, spirocyclic systems. The inherent ring strain of the azetidine moiety can be harnessed to drive ring-opening or ring-expansion reactions, leading to novel molecular frameworks. nih.govrsc.org
Future Research Perspectives and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazole (B372694) derivatives to minimize environmental impact. nih.govresearchgate.net Future research on 1-(azetidin-3-yl)-4-chloro-1H-pyrazole is expected to focus on developing synthetic routes that are not only high-yielding but also environmentally benign. nih.gov This involves the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. researchgate.netthieme-connect.com
The exploration of recyclable catalysts, including nanocatalysts and biocatalysts, is another key area of focus. researchgate.netpharmacognosyjournal.net For instance, methods using heterogeneous catalysts that can be easily recovered and reused are being developed for pyrazole synthesis. thieme-connect.com Furthermore, energy-efficient synthetic methods, such as microwave-assisted and ultrasound-assisted reactions, are being investigated to reduce reaction times and energy consumption. pharmacognosyjournal.netekb.eg These green approaches aim to make the synthesis of complex molecules like this compound more sustainable and cost-effective. researchgate.net
| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefit for this compound |
| Use of Greener Solvents | Water, ethanol, polyethylene (B3416737) glycol (PEG) | Reduced environmental pollution and health hazards. |
| Recyclable Catalysts | Nano-catalysts (e.g., nano-ZnO, Co3O4-SiO2), solid acid catalysts | Lowered production costs and waste generation. |
| Energy Efficiency | Microwave irradiation, sonication | Faster reaction rates and reduced energy consumption. |
| Atom Economy | Multicomponent reactions | Increased efficiency by combining multiple steps into one pot. mdpi.com |
Advanced Automation and Flow Chemistry in Synthesis
The synthesis of pyrazole derivatives is increasingly benefiting from advanced automation and flow chemistry techniques. mdpi.comgalchimia.com These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis of compound libraries. scilit.comrsc.org Flow chemistry, in particular, allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.comgalchimia.com
Automated synthesis platforms can be employed to rapidly generate a diverse range of derivatives of this compound, facilitating the exploration of its chemical space. whiterose.ac.uknih.gov This is particularly valuable for structure-activity relationship (SAR) studies, where a large number of analogs need to be synthesized and tested. nih.gov The integration of in-line purification and analysis further streamlines the synthetic process, accelerating the discovery of new drug candidates. galchimia.comrsc.org The development of fully automated multistep synthesis in continuous flow has been reported for pyrazoline libraries, which are precursors to pyrazoles. rsc.org
Leveraging Artificial Intelligence for Structure-Reactivity Prediction
Expanding Chemical Space through Novel Derivatization
The pyrazole ring is a versatile scaffold that allows for structural modifications at multiple positions, enabling the exploration of a vast chemical space. chim.it For this compound, derivatization strategies can focus on modifying both the azetidine (B1206935) and the pyrazole moieties. The introduction of various functional groups on the azetidine ring can modulate the compound's pharmacokinetic properties.
On the pyrazole core, the chloro-substituent at the 4-position can be a handle for further functionalization through cross-coupling reactions. chim.it Additionally, the other positions on the pyrazole ring can be substituted to fine-tune the electronic and steric properties of the molecule. mdpi.com The synthesis of fused heterocyclic systems starting from functionalized pyrazoles is another avenue for creating novel and structurally diverse compounds. whiterose.ac.uk
| Derivatization Site | Potential Modifications | Desired Outcome |
| Azetidine Ring | Alkylation, acylation, arylation of the nitrogen atom | Improved solubility, metabolic stability, and target engagement. |
| Pyrazole C4-Position | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling | Introduction of aryl, heteroaryl, or alkyl groups to probe specific interactions with biological targets. |
| Other Pyrazole Positions | Introduction of electron-donating or -withdrawing groups | Modulation of electronic properties and biological activity. |
| Ring Fusion | Annulation reactions to form pyrazolopyrimidines, pyrazolopyridines, etc. | Creation of rigid, conformationally constrained analogs with potentially novel biological activities. |
Exploration of Structure-Activity Relationships through Rational Design
Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. researchgate.netconnectjournals.com For this compound, SAR studies will be crucial for identifying the key structural features responsible for its biological activity. nih.govnih.gov This involves systematically modifying the structure of the molecule and evaluating the impact of these changes on its potency, selectivity, and pharmacokinetic profile. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound and its derivatives with their biological targets. connectjournals.com These in silico studies can provide insights into the binding mode of the compounds and help to rationalize the observed SAR data. nih.gov The integration of experimental and computational approaches will facilitate the rational design of more potent and selective drug candidates based on the this compound scaffold. connectjournals.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(azetidin-3-yl)-4-chloro-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Mannich reactions or cyclization strategies . For example, Mannich reactions involving azetidine derivatives and chlorinated pyrazole precursors require careful control of pH (neutral to mildly basic) and temperature (40–60°C) to avoid side reactions like over-alkylation . Optimization may involve solvent selection (e.g., THF or DMF for polar intermediates) and stoichiometric adjustments of reagents like formaldehyde analogs. Characterization via HPLC (to monitor purity >95%) and NMR (to confirm regioselectivity) is critical .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : ¹H/¹³C NMR is essential for verifying the azetidine ring (δ ~3.5–4.0 ppm for N-CH₂ protons) and pyrazole chlorine substitution (absence of aromatic proton at the 4-position) . IR spectroscopy can validate N-H stretches (~3200 cm⁻¹) in azetidine. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 188.6 for C₆H₉ClN₃) . Cross-referencing with XRD data (if crystalline) resolves ambiguities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The chlorine substituent may hydrolyze under acidic conditions, necessitating storage in inert atmospheres (argon) at -20°C . TGA/DTA analyses (as in ) can identify decomposition thresholds (>150°C).
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted azetidine precursors) or stereochemical variations. Use HPLC-MS to rule out byproducts . For biological assays (e.g., kinase inhibition), validate target engagement via SPR (surface plasmon resonance) or crystallography (as in ’s tartrate salt study). Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) .
Q. What strategies improve regioselective functionalization of the pyrazole ring in this compound?
- Methodological Answer : Regioselectivity challenges arise due to competing N1 vs. N2 reactivity. Use directed ortho-metalation (e.g., LDA at -78°C) to install substituents at the 5-position. Alternatively, protecting groups (e.g., SEM for azetidine NH) can block undesired sites during halogenation or cross-coupling (e.g., Suzuki with aryl boronic acids) . Computational modeling (DFT) predicts reactive sites .
Q. How does the azetidine moiety influence the compound’s pharmacokinetic properties in medicinal chemistry applications?
- Methodological Answer : The azetidine ring enhances metabolic stability by reducing cytochrome P450 oxidation compared to pyrrolidine. Its constrained geometry improves target binding affinity, as seen in Itacitinib analogs ( ). Conduct ADME assays : LogP (~1.5–2.0 via shake-flask method), solubility (≥50 µM in PBS), and plasma protein binding (equilibrium dialysis) .
Q. What mechanistic insights explain the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodological Answer : The 4-chloro group acts as a leaving group in Negishi or Buchwald-Hartwig couplings . Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) facilitate C–N bond formation with amines. Monitor reaction progress via GC-MS to detect intermediates. Steric hindrance from the azetidine ring may require elevated temperatures (80–100°C) .
Data Analysis & Contradiction Management
Q. How should researchers resolve conflicting spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in NMR (e.g., unexpected splitting) may indicate rotamers or residual solvents. Use DEPT-135 to distinguish CH₂/CH₃ groups and 2D-COSY to map coupling. Compare with literature (e.g., ’s crystal structure) to confirm conformers. For MS discrepancies, recalibrate instruments using certified standards .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding to kinases or GPCRs. MD simulations (AMBER) assess stability of the azetidine-target complex over 100 ns. Validate with SAR studies (e.g., modifying chlorine to bromine reduces IC₅₀ by 2-fold) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 188.6 g/mol (C₆H₉ClN₃) | |
| Purity (HPLC) | ≥95% (C18 column, 0.1% TFA/ACN gradient) | |
| Thermal Decomposition | >150°C (TGA) | |
| LogP (Calculated) | 1.8 (ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
